molecular formula C4H5F3O2S B14604145 (Trifluoromethanesulfonyl)cyclopropane CAS No. 57964-43-9

(Trifluoromethanesulfonyl)cyclopropane

Cat. No.: B14604145
CAS No.: 57964-43-9
M. Wt: 174.14 g/mol
InChI Key: XLIKKVYXLMZXCC-UHFFFAOYSA-N
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Description

(Trifluoromethanesulfonyl)cyclopropane is a compound that features a cyclopropane ring substituted with a trifluoromethanesulfonyl group. This compound is notable for its unique structural properties, which combine the high reactivity of the cyclopropane ring with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluoromethanesulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trifluoromethanesulfonyl chloride (CF3SO2Cl). One common method is the addition of trifluoromethanesulfonyl chloride to cyclopropylmagnesium bromide under anhydrous conditions . This reaction proceeds smoothly to yield the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Trifluoromethanesulfonyl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonyl chloride, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include functionalized cyclopropane derivatives, sulfonyl compounds, and larger ring systems. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (Trifluoromethanesulfonyl)cyclopropane involves its ability to act as an electrophile due to the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The cyclopropane ring’s strained nature also contributes to its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trifluoromethanesulfonyl)cyclopropane is unique due to the combination of the cyclopropane ring and the trifluoromethanesulfonyl group. This combination imparts high reactivity and versatility, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

57964-43-9

Molecular Formula

C4H5F3O2S

Molecular Weight

174.14 g/mol

IUPAC Name

trifluoromethylsulfonylcyclopropane

InChI

InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2

InChI Key

XLIKKVYXLMZXCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C(F)(F)F

Origin of Product

United States

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